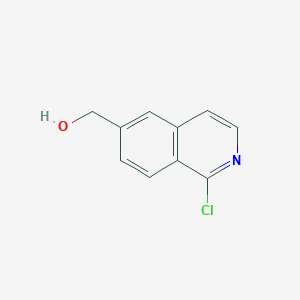
(1-Chloroisoquinolin-6-yl)methanol
説明
(1-Chloroisoquinolin-6-yl)methanol, also known as CIQM, is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. We will also discuss the advantages and limitations for using CIQM in lab experiments, and list potential future directions for further research.
科学的研究の応用
Pharmacology
(1-Chloroisoquinolin-6-yl)methanol: is a building block in the synthesis of various quinoline derivatives, which are prominent in medicinal chemistry. Quinoline derivatives have been explored for their therapeutic potential, exhibiting a range of biological activities such as antimalarial, antimicrobial, and anticancer properties . The compound’s role in the development of new pharmacological agents is crucial due to its structural significance in bioactive molecules.
Organic Synthesis
In organic chemistry, This compound serves as a versatile intermediate. It’s used in constructing complex organic compounds, including those with quinoline structures known for their wide-ranging biological activities. The compound’s utility in synthesizing novel quinoline entities with potential biological applications is noteworthy .
Material Science
The compound finds applications in material science as a precursor for synthesizing various functional materials. Its derivatives can be used in creating metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis . The chloroisoquinolinyl moiety can also contribute to the development of new materials with unique optical or electronic properties.
Biochemistry
In biochemistry, This compound is used in the synthesis of heme biosynthesis and porphyrin building blocks. These are essential components in the study of blood, chlorophyll, and various enzymes. The compound’s role in photodynamic therapy and as a sensor material also highlights its biochemical significance .
Environmental Science
The compound’s derivatives are being researched for their potential use in environmental science, particularly in the detection and quantification of pollutants. Its role in the development of sensors for environmental monitoring is an area of growing interest, as it can contribute to more sensitive and selective detection methods.
Chemical Engineering
In chemical engineering, This compound is involved in process optimization and the development of synthetic pathways for industrial-scale production of complex organic molecules. Its use in custom synthesis and bulk manufacturing underlines its importance in the chemical industry .
Nanotechnology
Lastly, in the field of nanotechnology, the compound is explored for its potential in creating nano-sized materials with specific functions. Its derivatives could be used in the design and synthesis of nanocarriers for drug delivery or as building blocks for nanoelectronic devices .
特性
IUPAC Name |
(1-chloroisoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOJGQPHKNLLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
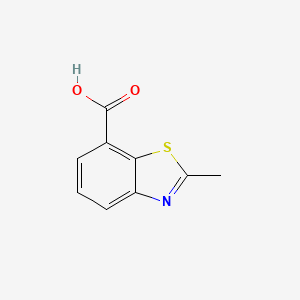
![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)
![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)
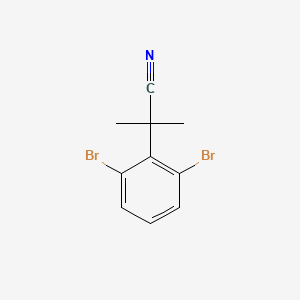
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)
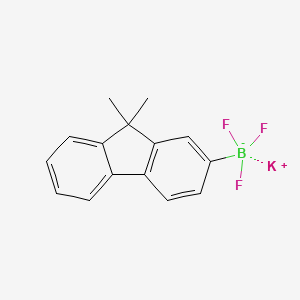

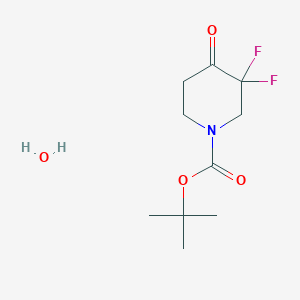
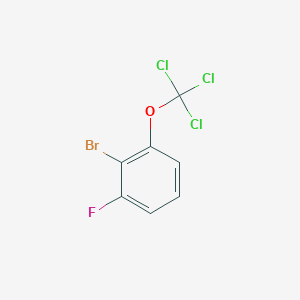
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)